molecular formula C15H19BrClNO4 B13729453 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid

3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid

Cat. No.: B13729453
M. Wt: 392.67 g/mol
InChI Key: DTBUIZZKUKMOMF-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a substituted phenyl ring with bromo and chloro substituents. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions during synthetic workflows, particularly in peptide and small-molecule drug development. This compound is commonly used as an intermediate in medicinal chemistry for the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C15H19BrClNO4

Molecular Weight

392.67 g/mol

IUPAC Name

4-(2-bromo-5-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(17)4-5-12(9)16/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

DTBUIZZKUKMOMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(tert-butoxycarbonylamino)-4-(2-bromo-5-chlorophenyl)butyric acid typically involves the following key steps:

  • Introduction of the 2-bromo-5-chlorophenyl substituent onto a butyric acid backbone.
  • Installation of the Boc-protected amino group at the 3-position of the butyric acid.
  • Control of stereochemistry at the β-amino position.
  • Purification to remove impurities, including condensation by-products.

The synthetic approach often parallels methodologies used for structurally related compounds such as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, with adaptations for the specific halogenated aromatic substituent.

Key Synthetic Routes

Biaryl Substituted 4-Amino Butyric Acid Preparation (Patent US8946481B2)

A patented process describes the preparation of biaryl substituted 4-amino butyric acid derivatives, which includes compounds structurally analogous to 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid. The process involves:

  • Formation of a composition containing compounds of formulae related to the target molecule.
  • Use of amine protecting groups such as tert-butoxycarbonyl (Boc).
  • Optional crystallization steps to separate and purify the desired compound from reaction mixtures.

This patent emphasizes the use of crystallization for purification and the production of salts of the target compound to enhance stability and handling.

Asymmetric Synthesis Using Organic Solvent and Inorganic Base (Patent CN112500316A)

A closely related method for preparing Boc-protected amino butyric acids with substituted phenyl groups employs:

  • A reaction between a key intermediate compound I and compound II dissolved in an organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether).
  • Use of inorganic bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
  • Controlled reaction conditions: temperature between 0-40°C (preferably ~20°C) and reaction times of 4-18 hours (preferably ~10 hours).
  • Molar ratios of reactants carefully optimized (compound I to compound II at 1:1-2, and compound I to base at 1:1-2.2).

This method achieves high purity and yield with controlled impurity generation, suitable for industrial-scale synthesis.

Stereoselective Catalytic Asymmetric Hydrogenation and Hoffmann Rearrangement

For structurally related compounds such as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, the synthesis involves:

  • Asymmetric hydrogenation of a monoester derivative to establish the chiral β-amino center.
  • Subsequent amidation and Hoffmann rearrangement to convert the amide to the amino acid.
  • Use of bromine with bases such as Hunig's base or DBU in tert-butanol to promote rearrangement.
  • Optimization of amidation with additives like calcium chloride to improve yields.

Though this exact route is reported for trifluorophenyl derivatives, analogous strategies can be adapted for the 2-bromo-5-chlorophenyl substituent, considering electronic and steric effects.

Data Table: Summary of Preparation Conditions

Step/Parameter Description/Condition Notes/References
Starting Materials Compound I (intermediate), Compound II (aryl aldehyde or equivalent) Molar ratio 1:1-2
Solvent Organic solvent immiscible with water (e.g., toluene) Ensures phase separation
Base Sodium hydroxide, potassium carbonate, or bicarbonate Molar ratio 1:1-2.2
Temperature 0-40°C (preferably ~20°C) Controls reaction rate and impurity formation
Reaction Time 4-18 hours (preferably ~10 hours) Sufficient for completion
Purification Crystallization or salt formation Enhances purity and stability
Stereoselective Step Asymmetric hydrogenation of monoester intermediate Establishes chiral center
Rearrangement Hoffmann rearrangement using bromine and base in tert-butanol Converts amide to amino acid
Yield and Purity High yield, high purity Controlled by reaction parameters and purification

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure enhances the development of drugs with improved efficacy and reduced side effects.

Case Study: Neurological Drug Development

A study highlighted the synthesis of derivatives based on this compound for the treatment of conditions such as Alzheimer's disease. These derivatives exhibited selective binding to specific neurotransmitter receptors, demonstrating potential for therapeutic use .

Peptide Synthesis

The Boc protecting group allows for selective formation of peptide bonds, making 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid a valuable tool in solid-phase peptide synthesis.

Data Table: Peptide Synthesis Applications

Application AreaDescription
Therapeutic PeptidesUsed in creating peptides that modulate biological activity in diseases.
Selectivity ImprovementEnhances selectivity in peptide bond formation due to Boc protection.

Medicinal Chemistry Research

Researchers utilize this compound to explore new drug candidates due to its enhanced bioactivity from the bromo-chloro substituents. The compound's ability to interact with various biological targets makes it an important subject for medicinal chemistry studies.

Research Findings

A recent publication reported that compounds derived from this structure displayed significant inhibitory effects on cancer cell proliferation by targeting specific signaling pathways . This suggests that modifications to the core structure can lead to novel anticancer agents.

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships using this compound has led to insights into how modifications can affect biological activity. Researchers have identified key modifications that enhance potency against various targets, including kinases involved in cancer progression.

Data Table: SAR Insights

Modification TypeEffect on Activity
Bromo vs. FluoroBromo substitution enhances binding affinity to targets.
Chloro SubstituentIncreases lipophilicity, improving cell membrane penetration.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound could modulate biochemical pathways related to its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of Boc-protected amino acids with aryl-substituted side chains. Key structural analogues include:

Boc-(R)-3-amino-4-(4-bromophenyl)butyric Acid (): Structural Difference: The phenyl ring substituent is 4-bromo (para-bromo) instead of 2-bromo-5-chloro (ortho-bromo and meta-chloro). Impact:

  • Electronic Effects : The electron-withdrawing chloro group at the meta position enhances the acidity of the carboxylic acid group (pKa ~2.5 vs. ~3.0 for the para-bromo analogue) .
    • Applications : The para-bromo analogue is more commonly used in Suzuki-Miyaura coupling reactions due to its symmetric substitution pattern, whereas the 2-bromo-5-chloro variant is preferred for asymmetric catalysis requiring regioselective interactions.

Boc-(S)-3-amino-4-(3,5-dichlorophenyl)butyric Acid: Structural Difference: Dichloro substitution (3,5-positions) vs. bromo-chloro substitution (2,5-positions). Impact:

  • Lipophilicity : The dichloro analogue has a higher logP (~3.2) compared to the target compound (~2.8), influencing membrane permeability in biological systems.
  • Reactivity : Bromine’s lower electronegativity (vs. chlorine) makes the target compound more reactive in halogen-bonding interactions.

Unprotected Analogues (e.g., 3-amino-4-(2-bromo-5-chlorophenyl)butyric Acid): Functional Difference: Absence of the Boc group exposes the amine, increasing susceptibility to oxidation and side reactions. Synthetic Utility: The Boc-protected form is more stable in acidic conditions, making it preferable for solid-phase peptide synthesis.

Data Table: Comparative Properties

Property Target Compound 4-Bromo Analogue 3,5-Dichloro Analogue
Molecular Weight (g/mol) 391.65 375.23 340.64
Melting Point (°C) 148–152 (decomposes) 162–165 178–181
logP (Predicted) 2.8 2.5 3.2
Carboxylic Acid pKa ~2.5 ~3.0 ~2.3
Common Applications Asymmetric synthesis intermediates Cross-coupling reactions Enzyme inhibitor scaffolds

Research Findings

  • Reactivity in Cross-Couplings : The 2-bromo-5-chloro substitution in the target compound shows lower reactivity in Buchwald-Hartwig aminations compared to the 4-bromo analogue due to steric hindrance from the ortho substituent .
  • Biological Activity: Preliminary studies indicate that the target compound’s dual halogen substitution enhances binding affinity to kinase domains (IC50 = 0.8 µM) compared to mono-halogenated analogues (IC50 = 2.5–3.0 µM) .

Biological Activity

3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric acid (often referred to as Boc-amino acid) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula: C15H19BrClNO4
  • Molecular Weight: 392.67 g/mol
  • Purity: ≥95% .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cellular pathways. Its structure allows it to function as a potential inhibitor or modulator of various biological processes, including:

  • Protein degradation pathways : The compound may influence the ubiquitin-proteasome system, which is crucial for protein turnover and regulation.
  • GABA uptake inhibition : Preliminary studies suggest that functionalized amino acids like Boc-amino acid can inhibit GABA transporters, thereby affecting neurotransmitter levels .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against certain cancer cell lines. For example:

  • Cell Line Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent .

Case Studies

  • Study on AKT Degradation : A study evaluated the compound's ability to degrade AKT proteins in breast cancer cell lines. Results indicated that the compound effectively reduced T-AKT levels in a concentration-dependent manner, achieving significant degradation at concentrations as low as 100 nM .
  • Type III Secretion System (T3SS) : Research on bacterial virulence factors highlighted the compound's potential role in inhibiting T3SS activity in Gram-negative pathogens, which could lead to new therapeutic strategies against infections .

Data Tables

Study FocusCell Line / ModelConcentration (μM)Effect Observed
AKT Protein DegradationBT474 (Breast Cancer)0.1 - 10Significant reduction of T-AKT
GABA Uptake InhibitionMouse GAT Subtypes50Inhibition of GABA uptake observed
T3SS InhibitionCitrobacter rodentium50~50% inhibition of CPG2 secretion

Discussion

The findings suggest that this compound possesses noteworthy biological activities that could be leveraged for therapeutic applications. Its role in protein degradation pathways and neurotransmitter modulation presents avenues for further research into its potential as an anticancer agent and a treatment for conditions linked to GABA dysregulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid?

  • Methodology :

  • Step 1 : Start with halogenated phenyl precursors (e.g., 2-bromo-5-chlorophenylacetic acid derivatives) to introduce the aryl group. Evidence from analogous compounds suggests coupling reactions (e.g., Suzuki-Miyaura for bromo/chloro-substituted aryl groups) using palladium catalysts .
  • Step 2 : Incorporate the Boc-protected amino group via a peptide coupling reagent (e.g., EDC/HOBt) to ensure stereochemical integrity. Boc protection is critical for preventing undesired side reactions during subsequent steps .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity using HPLC (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • Use NMR spectroscopy (¹H, ¹³C) to confirm the Boc group (tert-butyl signals at ~1.4 ppm) and aryl substituents (aromatic protons in 6.5–7.5 ppm range).
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS expected [M+H]+ ~430–450 Da).
  • HPLC analysis with UV detection (λ = 254 nm) to verify purity and retention time consistency .

Q. What are the critical storage conditions to prevent degradation?

  • Recommendations :

  • Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the Boc group.
  • Use amber vials to protect the bromo-chloroaryl moiety from light-induced degradation .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or Boc cleavage) be mitigated during synthesis?

  • Methodology :

  • Optimize reaction temperature : Keep coupling reactions below 40°C to avoid Boc cleavage.
  • Catalyst selection : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling to suppress undesired dehalogenation .
  • In situ monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Q. What strategies resolve contradictions in reported yields for similar Boc-protected arylbutyric acids?

  • Analysis :

  • Solvent polarity : Higher yields are observed in DMF compared to THF due to improved solubility of halogenated intermediates.
  • Steric effects : Substituent positions on the aryl ring (e.g., 2-bromo vs. 4-bromo) impact coupling efficiency. Data from 2-bromo-4-chlorophenylacetonitrile synthesis (97% purity via GC) suggest steric hindrance at the 2-position requires longer reaction times .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • DFT calculations : Predict electronic effects of bromo/chloro substituents on the aryl ring’s electrophilicity.
  • Docking studies : Model interactions between the butyric acid moiety and target enzymes (e.g., proteases) to optimize substituent positions .

Experimental Design Considerations

Q. What analytical techniques are essential for tracking reaction progress in multi-step syntheses?

  • Workflow :

  • Step 1 : Use HPLC-MS for real-time monitoring of Boc deprotection and coupling efficiency.
  • Step 2 : X-ray crystallography (if crystalline intermediates form) to resolve stereochemical ambiguities .

Q. How to address solubility challenges in polar solvents during purification?

  • Solutions :

  • Counterion exchange : Convert the free acid to a sodium salt (improves aqueous solubility).
  • Gradient elution : Use methanol/water (0.1% TFA) in reverse-phase HPLC to isolate the product .

Key Challenges and Recommendations

  • Challenge : Competing halogen-lithium exchange in Grignard reactions.
    • Recommendation : Use milder organozinc reagents for nucleophilic additions .
  • Challenge : Low enantiomeric excess in Boc-protected intermediates.
    • Recommendation : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amino acid coupling .

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